molecular formula C22H26N2O3 B4989379 (2Z)-N-(2-METHOXYETHYL)-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-ENAMIDE

(2Z)-N-(2-METHOXYETHYL)-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-ENAMIDE

Cat. No.: B4989379
M. Wt: 366.5 g/mol
InChI Key: LRVSOYMWZCXYTC-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-(2-METHOXYETHYL)-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-ENAMIDE is an organic compound with a complex structure that includes methoxyethyl, phenylformamido, and propan-2-ylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2-METHOXYETHYL)-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the phenylformamido group: This can be achieved by reacting aniline with formic acid under acidic conditions.

    Introduction of the methoxyethyl group: This step involves the alkylation of the amine group with 2-methoxyethyl chloride in the presence of a base such as sodium hydride.

    Coupling with the propan-2-ylphenyl group: This can be done through a Heck reaction, where the phenylformamido intermediate is coupled with 4-bromo-1-(propan-2-yl)benzene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2-METHOXYETHYL)-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl group, using reagents like sodium azide or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(2-METHOXYETHYL)-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its structural features make it suitable for binding studies with proteins and other biomolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-N-(2-METHOXYETHYL)-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(2-METHOXYETHYL)-2-(PHENYLFORMAMIDO)-3-[4-(METHYL)PHENYL]PROP-2-ENAMIDE
  • (2Z)-N-(2-METHOXYETHYL)-2-(PHENYLFORMAMIDO)-3-[4-(ETHYL)PHENYL]PROP-2-ENAMIDE

Uniqueness

(2Z)-N-(2-METHOXYETHYL)-2-(PHENYLFORMAMIDO)-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-ENAMIDE is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its physical properties compared to similar compounds.

Properties

IUPAC Name

N-[(Z)-3-(2-methoxyethylamino)-3-oxo-1-(4-propan-2-ylphenyl)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-16(2)18-11-9-17(10-12-18)15-20(22(26)23-13-14-27-3)24-21(25)19-7-5-4-6-8-19/h4-12,15-16H,13-14H2,1-3H3,(H,23,26)(H,24,25)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVSOYMWZCXYTC-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C(=O)NCCOC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(/C(=O)NCCOC)\NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.